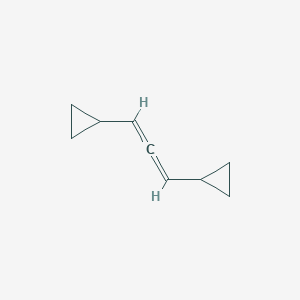
Cyclopropane, 1,1'-(1,2-propadiene-1,3-diyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is a chemical compound with the molecular formula C9H12 It features a unique structure with two cyclopropane rings connected by a propadiene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- typically involves the reaction of cyclopropane derivatives with propadiene under specific conditions. One common method includes the use of a photocatalytically generated radical to initiate the reaction, followed by reduction and intramolecular substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimized conditions for large-scale production. The use of catalysts and controlled reaction environments would be essential to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Substitution: It can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include amalgamated zinc powder, dry hydrogen chloride, acetic anhydride, and acetyl chloride . The reactions typically require controlled environments to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions can yield cyclopropane-1,2-diyl diacetates .
Scientific Research Applications
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Its unique structure makes it a subject of study in biological research, particularly in understanding the interactions of cyclopropane derivatives with biological molecules.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism by which Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- exerts its effects involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and systems. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane, 1,2-dimethyl-3-pentyl-: This compound has a similar cyclopropane structure but with different substituents.
Cyclopropane, 1,1-dimethyl-2-(3-methyl-1,3-butadien-1-yl)-: Another compound with a cyclopropane ring and different substituents.
Uniqueness
Cyclopropane, 1,1’-(1,2-propadiene-1,3-diyl)bis- is unique due to its propadiene bridge connecting two cyclopropane rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
53432-86-3 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1(2-8-4-5-8)3-9-6-7-9/h2-3,8-9H,4-7H2 |
InChI Key |
WEEZTMCLZMTJNH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C=C=CC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















